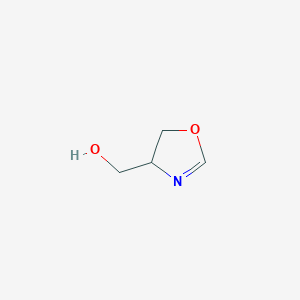

(4,5-Dihydro-1,3-oxazol-4-yl)methanol

Description

Properties

CAS No. |

106323-73-3 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

4,5-dihydro-1,3-oxazol-4-ylmethanol |

InChI |

InChI=1S/C4H7NO2/c6-1-4-2-7-3-5-4/h3-4,6H,1-2H2 |

InChI Key |

UHUALVWZYFNZSF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N=CO1)CO |

Origin of Product |

United States |

Foundational & Exploratory

(4,5-Dihydro-1,3-oxazol-4-yl)methanol chemical properties and structure

This technical guide details the chemical properties, synthesis, and applications of (4,5-Dihydro-1,3-oxazol-4-yl)methanol , a critical chiral scaffold in medicinal chemistry and polymer science.

Core Class: 4-Hydroxymethyl-2-oxazolines Primary Application: Chiral Building Blocks, Poly(2-oxazoline) Drug Delivery Systems, Ligand Synthesis

Executive Summary

(4,5-Dihydro-1,3-oxazol-4-yl)methanol represents a versatile heterocyclic scaffold derived primarily from the chiral pool (L- or D-Serine). Unlike fully saturated oxazolidines, the 2-oxazoline ring features a C=N double bond, imparting unique electronic properties that facilitate cationic ring-opening polymerization (CROP) and Lewis acid coordination. This guide analyzes the molecule's structural integrity, synthetic pathways from amino acids, and its pivotal role as a monomer for "stealth" polymer drug carriers (Poly(2-oxazoline)s) and as a precursor for chiral ligands in asymmetric catalysis.

Structural Architecture & Chemical Properties[1][2]

Stereochemistry and Tautomerism

The core structure features a chiral center at the C4 position, inherited directly from the starting amino acid (typically Serine).

-

Chirality: The (S)-enantiomer is derived from L-Serine.[1] Retention of configuration during synthesis is critical for its use as a chiral auxiliary.

-

Electronic Character: The C=N bond (imine character) makes the N3 nitrogen basic and nucleophilic. The oxygen at position 1 introduces ring strain, making the system susceptible to ring-opening under acidic conditions or alkylation.

Physicochemical Profile[4][5]

-

Molecular Formula: C

H -

Molecular Weight: 101.10 g/mol [2]

-

Solubility: Highly soluble in polar organic solvents (MeOH, DCM, THF). Low molecular weight derivatives are water-soluble.

-

Stability:

-

Acid Sensitivity: High.[3] Hydrolyzes to amino alcohols (Serinol derivatives) in aqueous acid.

-

Base Stability: Moderate to High. Resistant to mild bases.

-

Thermal: Stable up to ~150°C, but C2-H derivatives may oxidize or polymerize.

-

Quantitative Property Data

Table 1: Physicochemical properties of 4-hydroxymethyl-2-oxazoline derivatives.

| Property | Unsubstituted (R=H) | 2-Methyl Derivative | 2-Phenyl Derivative |

| CAS No. | 106323-73-3 | 39986-37-3 | 103788-61-0 |

| Physical State | Viscous Oil | Liquid | Crystalline Solid |

| Boiling/Melting | N/A (Unstable) | ~85°C (0.5 mmHg) | MP: 68-70°C |

| pKa (Conj. Acid) | ~5.5 | ~5.5 | ~4.8 |

| LogP | -0.5 (Est.) | -0.1 | 1.8 |

Synthesis Strategies

The industrial standard for synthesizing (4,5-Dihydro-1,3-oxazol-4-yl)methanol scaffolds utilizes the Cyclodehydration of Serine Derivatives . This pathway is preferred for its atom economy and preservation of stereochemistry.

Mechanism: Serine Cyclization

The reaction proceeds via the activation of the amide carbonyl followed by intramolecular nucleophilic attack by the serine hydroxyl group.

Figure 1: Synthetic pathway from L-Serine to 4-hydroxymethyl-2-oxazoline with retention of chirality.[1]

Key Reaction Parameters

-

Activation Agents: Thionyl chloride (SOCl

), DAST (Diethylaminosulfur trifluoride), or catalytic Lewis acids (ZnCl -

C2-Substituent Control: The "R" group at C2 is determined by the acyl chloride or nitrile used in the second step.

-

Formyl (R=H): Use ethyl formate (rare due to instability).

-

Methyl (R=Me): Use acetyl chloride or acetonitrile.

-

Phenyl (R=Ph): Use benzoyl chloride or benzonitrile.

-

Chemical Reactivity & Applications[8][9]

Cationic Ring-Opening Polymerization (CROP)

The most significant application of 2-oxazolines in modern drug delivery is their polymerization into Poly(2-oxazoline)s (POx) . These polymers are structural isomers of polypeptides and serve as highly biocompatible, "stealth" alternatives to PEG (Polyethylene Glycol).

-

Mechanism: The nitrogen lone pair attacks an electrophilic initiator (e.g., Methyl Tosylate), forming an oxazolinium cation. Subsequent monomer units attack the C5 position, opening the ring and propagating the chain.

-

Role of 4-Hydroxymethyl: The C4-CH

OH group allows for the introduction of pendant functional groups post-polymerization or acts as a branching point, creating complex polymer architectures (brushes, stars) for encapsulating hydrophobic drugs.

Reactivity Profile

Figure 2: Divergent reactivity profile demonstrating utility in polymer chemistry and organic synthesis.

Experimental Protocol: Synthesis of (S)-4-Hydroxymethyl-2-Phenyl-2-Oxazoline

Context: Due to the instability of the C2-H variant, the C2-Phenyl derivative is the standard model for demonstrating this scaffold's chemistry. This protocol ensures high enantiomeric purity (>98% ee).

Materials

-

L-Serine methyl ester hydrochloride (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Thionyl chloride (SOCl

) (1.5 eq) -

Triethylamine (Et

N) (2.5 eq) -

Dichloromethane (DCM) (Anhydrous)

Methodology

-

N-Acylation:

-

Suspend L-Serine methyl ester HCl (15.5 g, 100 mmol) in dry DCM (200 mL) at 0°C.

-

Add Et

N (28 mL, 200 mmol) dropwise followed by Benzoyl chloride (12.8 mL, 110 mmol). -

Stir at RT for 4 hours. Wash with 1M HCl, sat. NaHCO

, and brine. Dry organic layer (MgSO

-

-

Cyclization (The Critical Step):

-

Dissolve the intermediate amide (10 g) in dry DCM (100 mL).

-

Cool to -78°C. Add SOCl

(1.5 eq) dropwise. -

Allow to warm to 0°C over 2 hours. The hydroxyl group activates and is displaced by the amide oxygen.

-

Quench: Pour into cold sat. NaHCO

(Caution: Gas evolution). -

Extract with DCM (3x).

-

-

Reduction to Alcohol:

-

Note: The cyclization typically yields the oxazoline ester. To get the methanol (alcohol) product, a mild reduction is required.

-

Dissolve the oxazoline ester in THF/MeOH (9:1). Add NaBH

(2.0 eq) at 0°C. -

Stir for 2 hours. Quench with acetone, then water.

-

Purification: Flash chromatography (EtOAc/Hexanes).

-

Validation:

-

1H NMR (CDCl3):

7.9 (d, 2H), 7.4 (m, 3H), 4.5 (m, 1H, C4-H), 4.3 (m, 2H, C5-H), 3.9 (dd, 1H, CH2OH). -

Chiral HPLC: Verify enantiomeric excess using a Chiralcel OD-H column.

Applications in Drug Development[1][8]

"Stealth" Drug Delivery Vectors

Poly(2-oxazoline)s (POx) derived from these monomers are currently in clinical trials (e.g., SER-214). They exhibit:

-

Low Immunogenicity: Unlike PEG, POx does not induce "anti-PEG" antibodies which accelerate blood clearance.

-

High Loading Capacity: The C4-hydroxymethyl handle allows for the conjugation of high payloads of cytotoxic drugs (e.g., Doxorubicin) directly to the polymer backbone.

Chiral Ligands (BOX and PyBOX)

The 4-hydroxymethyl group is a precursor to Bis-oxazolines (BOX) ligands. By converting the -OH to a leaving group and reacting with a linker, researchers synthesize C2-symmetric ligands used in asymmetric catalysis (e.g., copper-catalyzed cyclopropanation), essential for manufacturing chiral drug intermediates.

References

-

Poly(2-oxazoline)

-

Luxenhofer, R., et al. "Poly(2-oxazoline)s as Polymer Therapeutics." Macromolecular Rapid Communications, 2012.

-

-

Synthesis from Serine

-

Ager, D. J., et al. "Synthetic Applications of Fused Oxazolines." Chemical Reviews, 1996.

-

-

Oxazoline Polymerization Mechanism

-

Hoogenboom, R. "Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications." Angewandte Chemie International Edition, 2009.

-

-

Chiral Ligand Synthesis

-

Evans, D. A., et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society, 1993.

-

-

General Reactivity Data

-

PubChem Compound Summary for 4-hydroxymethyl-2-oxazoline derivatives.

-

Sources

Technical Guide: Stability of (4,5-Dihydro-1,3-oxazol-4-yl)methanol in Aqueous Solution

[1]

Executive Summary & Chemical Context

(4,5-Dihydro-1,3-oxazol-4-yl)methanol represents a class of heterocyclic building blocks containing a 4,5-dihydro-1,3-oxazole (oxazoline) ring substituted at the 4-position with a hydroxymethyl group.[1][2][3][4]

Critical Stability Verdict: The compound is inherently unstable in aqueous media , particularly under acidic conditions. It functions chemically as a cyclic imino ether. In the presence of water, it undergoes thermodynamically driven hydrolysis to form acyclic amino esters or amino alcohols.

-

Primary Degradation Pathway: Hydrolytic ring-opening.[1]

-

Key Driver: Protonation of the imine nitrogen (N3) followed by nucleophilic attack by water at the C2 position.

-

Operational Implication: Aqueous solutions should be prepared immediately prior to use (ex tempore) or buffered to a strictly neutral/slightly basic pH (7.5–8.5) and stored at low temperatures (<4°C) to delay degradation.[1]

Mechanistic Analysis of Degradation

The stability of the oxazoline ring is dictated by the electrophilicity of the C2 carbon and the basicity of the N3 nitrogen. The 4-hydroxymethyl group adds polarity but the core instability arises from the ring tension and the imino ether functionality.

Acid-Catalyzed Hydrolysis (Dominant Pathway)

In acidic environments (pH < 7), the reaction is rapid and pseudo-first-order.[1]

-

Protonation: The N3 nitrogen is protonated, forming a highly electrophilic oxazolinium cation.

-

Nucleophilic Attack: Water attacks the C2 carbon.

-

Ring Opening: The C-O bond cleaves, releasing the ring strain and forming an O-formyl (or O-acyl) amino alcohol intermediate, which may further rearrange to an N-formyl (or N-acyl) amino alcohol via an O→N acyl migration.[1]

Base-Catalyzed/Neutral Hydrolysis

In basic conditions, the nitrogen remains unprotonated, making the C2 carbon less electrophilic. However, hydroxide ions (

Visualization of Degradation Pathways

The following diagram maps the kinetic pathways for the degradation of the compound in aqueous solution.

Figure 1: Mechanistic pathways for the hydrolysis of (4,5-Dihydro-1,3-oxazol-4-yl)methanol showing the critical acid-catalyzed activation step.[1]

Factors Influencing Stability

| Parameter | Impact on Stability | Recommendation |

| pH | Critical. Half-life ( | Maintain pH 7.5 – 8.5 using non-nucleophilic buffers (e.g., Phosphate, HEPES). Avoid Acetate or Citrate (acidic).[1] |

| Temperature | High impact.[5][6] Hydrolysis follows Arrhenius kinetics. | Store stock solutions at -20°C. Keep aqueous working solutions on ice (4°C).[1] |

| Substituents (C2) | If C2 is unsubstituted (H), the ring is extremely labile. If C2 is Alkyl/Aryl, stability increases. | If synthesizing, consider 2-phenyl or 2-methyl analogs if the application permits, as they are more robust.[1] |

| Nucleophiles | Strong nucleophiles (thiols, amines) in the buffer can attack C2, opening the ring. | Avoid buffers containing Tris, Glycine, or DTT unless ring-opening conjugation is the intended reaction. |

Experimental Protocols for Stability Assessment

To rigorously validate the stability of your specific lot of (4,5-Dihydro-1,3-oxazol-4-yl)methanol, use the following self-validating protocols.

HPLC-UV Kinetic Assay

Objective: Quantify the rate of disappearance of the parent compound (

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 8.0 (Basic buffer preserves the ring during the run).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Amide/Imine absorption) and 254 nm.[1]

-

Sample Prep: Dissolve compound in anhydrous acetonitrile (Stock). Dilute 1:100 into aqueous buffers (pH 4.0, 7.4, 9.0) at

. -

Data Analysis: Inject every 30 minutes. Plot

vs. Time.[1] The slope is

NMR Spectroscopy (Structural Verification)

Objective: Confirm the integrity of the C=N bond and detect ring-opened species.

-

Solvent:

(buffered with phosphate) or -

Key Signals to Monitor:

-

H-2 Proton (if unsubstituted): A singlet/triplet around 6.8 – 7.0 ppm .[1] Loss of this signal indicates ring opening.

-

Ring Protons (H-4, H-5): Multiplets in the 3.5 – 4.5 ppm range.[1] These will shift upfield significantly upon ring opening to the acyclic form.

-

Formyl Proton (Degradant): Appearance of a singlet around 8.0 – 8.2 ppm (N-formyl group) indicates hydrolysis.[1]

-

Stability Testing Workflow

Figure 2: Step-by-step workflow for characterizing the hydrolytic stability of oxazoline derivatives.

Handling & Formulation Strategy

If this compound is a drug intermediate or active agent, "just-in-time" preparation is insufficient.[1] Use these strategies for robust handling:

-

Lyophilization: Store the compound as a lyophilized powder. Reconstitute only immediately before use.

-

Non-Aqueous Vehicles: For biological assays, dissolve the compound in 100% DMSO or Ethanol first. Dilute into the aqueous assay medium only at the final step. This minimizes the time the molecule spends in water.

-

pH Buffering: If aqueous storage is unavoidable, use 50 mM Phosphate Buffer (pH 8.0) . Avoid acidic diluents (e.g., 0.1% Formic Acid) commonly used in LC-MS, as they will destroy the compound in the autosampler.

References

-

Poly(2-oxazoline)s: A Comprehensive Overview of Hydrolysis Kinetics. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Details the acid/base hydrolysis rates of the oxazoline ring system.

-

Synthesis and Reactivity of 2-Substituted Oxazolines. Source: MDPI Materials Journal. Context: Discusses the stability of oxazoline monomers and the impact of substituents on ring opening. [1]

-

Oxazoline Chemistry and Applications. Source: Wikipedia (General Chemical Reference).[1] Context: Provides structural data and general reactivity profiles for the 4,5-dihydro-1,3-oxazole class.[1]

-

Stability of Oxazolone and Oxazoline Derivatives in Aqueous Media. Source: BenchChem Technical Support. Context: Practical guidelines for handling oxazoline-based reagents in laboratory settings. [1]

Sources

- 1. (2-(4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenylamino)quinazolin-6-ylamino)-4-methyl-4,5-dihydrooxazol-4-yl)methanol | C26H24N8O3 | CID 66937323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. [4-(hydroxymethyl)-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol | 92502-40-4 [chemicalbook.com]

- 4. US2727814A - Gelatin dynamite explosive and method of making the same - Google Patents [patents.google.com]

- 5. obrnutafaza.hr [obrnutafaza.hr]

- 6. researchgate.net [researchgate.net]

Difference between oxazoline and oxazole methanol derivatives

Structural Divergence, Synthetic Pathways, and Application Vectors in Drug Discovery

Executive Summary

This guide delineates the critical physicochemical and functional differences between oxazoline (specifically 2-oxazoline) and oxazole methanol derivatives.[1] While they share a heterocyclic core, their behaviors are orthogonal: oxazolines are non-aromatic, chiral, basic (

Part 1: Structural & Electronic Divergence[1][2]

The fundamental difference lies in aromaticity and hybridization , which dictates their reactivity profile and role in medicinal chemistry.

Electronic Architecture

-

Oxazole: A

-electron aromatic system.[1][2] The oxygen atom contributes two electrons to the -

Oxazoline (2-Oxazoline): A partially saturated, non-aromatic ring containing a

double bond (imine character).[1][2] The C4 and C5 carbons are

The "Methanol" Substituent Effect

The term "methanol derivative" typically refers to a hydroxymethyl group (

| Feature | Oxazoline-4-Methanol | Oxazole-4-Methanol |

| Hybridization at C4 | ||

| Chirality | Chiral (Retains Serine stereochemistry) | Achiral (Aromaticity destroys stereocenter) |

| Alcohol Reactivity | Aliphatic primary alcohol.[1][2] Nucleophilic.[1][2][3] | "Benzylic-like" alcohol.[1][2] Stabilized carbocation intermediate.[1][2] |

| Basicity ( | ||

| Stability | Susceptible to acid hydrolysis (Ring opening).[1][2] | Stable to hydrolysis; susceptible to photo-oxidation.[1][2] |

Visualization of Structural Logic

Figure 1: Comparative logic of electronic and stereochemical properties between oxazoline and oxazole cores.

Part 2: Synthetic Pathways (The Serine Route)

The synthesis of these derivatives usually begins with L-Serine , leveraging the "Chiral Pool."[1]

Synthesis of Oxazoline-4-Methanol

This process involves the cyclodehydration of an amide derived from Serine.[1]

-

Mechanism: The amide oxygen attacks the activated carbonyl, followed by elimination of water.[1]

-

Key Reagents: Thionyl chloride (

), DAST (Diethylaminosulfur trifluoride), or Burgess Reagent.[1][2] -

Critical Control Point: Maintaining the stereochemistry at C4 requires mild conditions to avoid racemization.

Oxidation to Oxazole-4-Methanol

Converting the oxazoline to oxazole requires oxidative dehydrogenation.[1][2]

-

Reagents:

(chemical), -

Consequence: This step is irreversible and destroys the chiral center.[1][2]

Part 3: Experimental Protocols

Protocol A: Synthesis of (S)-2-Phenyl-2-oxazoline-4-methanol

Rationale: This protocol uses a condensation approach that minimizes racemization compared to harsh acid catalysis.[1][2]

Reagents: L-Serine methyl ester HCl, Benzonitrile, Zinc Chloride (

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Loading: Charge flask with L-Serine methyl ester HCl (10 mmol), Benzonitrile (12 mmol), and anhydrous

(0.5 mmol). Add Chlorobenzene (50 mL) as solvent.[1][2] -

Reaction: Heat the mixture to reflux (

) for 12-18 hours. -

Reduction (to Alcohol):

-

Cool reaction to

. -

Add

(2.0 equiv) in THF dropwise to reduce the ester to the primary alcohol (methanol group).[1] -

Stir at RT for 4 hours.

-

-

Workup: Quench with saturated

. Extract with EtOAc ( -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Oxidation to 2-Phenyl-4-(hydroxymethyl)oxazole

Rationale: MnO2 is a mild oxidant that selectively dehydrogenates the heterocyclic ring without over-oxidizing the primary alcohol to an acid.[1]

Reagents: (S)-2-Phenyl-2-oxazoline-4-methanol, Activated Manganese Dioxide (

-

Setup: Dissolve the oxazoline derivative (5 mmol) in benzene (30 mL).

-

Oxidation: Add activated

(20 equiv) in portions. -

Reflux: Heat to reflux with a Dean-Stark trap (if using benzene) or stir vigorously at reflux for 24 hours.

-

Filtration: Cool to RT. Filter through a pad of Celite to remove the manganese slurry.[1][2]

-

Isolation: Concentrate the filtrate in vacuo.

Part 4: Application Vectors & Reactivity[1]

Oxazoline: The Ligand & Protecting Group

-

Asymmetric Catalysis: The C4-chiral center directs incoming substrates in metal-catalyzed reactions.[1][2]

-

Polymer Chemistry: 2-Oxazolines undergo cationic ring-opening polymerization (CROP) to form poly(2-oxazoline)s, which are biocompatible pseudo-peptides.[1][2]

Oxazole: The Pharmacophore[7]

-

Bioisosterism: The oxazole ring mimics amide bonds ($ -CONH- $) but is resistant to peptidases.[1][2]

-

Solubility: The hydroxymethyl group (methanol derivative) improves water solubility of the lipophilic aromatic core, serving as a "solubilizing tail" in drug candidates.

Reactivity Workflow Diagram

Figure 2: Divergent application pathways based on ring stability and chirality.[1]

References

-

Wipf, P., & Miller, C. P. (1993).[1][2] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.[1][2] Link[1][2]

-

Evans, D. A., et al. (1993).[1][2]

-Symmetric cationic copper(II) complexes as chiral Lewis acids. Journal of the American Chemical Society, 115(12), 5328-5329.[1][2] Link[1][2] -

Gomez, M., Muller, G., & Rocamora, M. (1999).[1][2] Coordination chemistry of oxazoline ligands. Coordination Chemistry Reviews, 193, 769-835.[1][2] Link

-

Palmer, D. C. (Ed.). (2004).[1][2] Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[1][2] (Standard Reference Text).

-

Bordwell, F. G. (1988).[1][2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1][2] Link[1][2]

Sources

- 1. Oxazoline - Wikipedia [en.wikipedia.org]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Functionalization of the PHOX Scaffold: The Role of 4-Hydroxymethyl-Oxazoline

Topic: Role of 4-hydroxymethyl-oxazoline in PHOX ligand design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphinooxazolines (PHOX ) represent a "privileged" class of chiral N,P-ligands, essential in asymmetric catalysis—particularly for Iridium-catalyzed hydrogenations and Palladium-catalyzed allylic substitutions.[1] While standard PHOX ligands rely on fixed steric bulk from amino acids like Valine or tert-Leucine, the 4-hydroxymethyl-oxazoline scaffold (derived from Serine) introduces a paradigm of divergent modularity .

This guide details the technical role of the 4-hydroxymethyl moiety not merely as a structural feature, but as a synthetic handle . It enables the construction of "NeoPHOX" libraries where steric bulk is tunable post-synthesis, and serves as a critical anchor point for covalent immobilization on solid supports, bridging the gap between homogeneous and heterogeneous catalysis.

Structural Fundamentals & Mechanistic Role

The PHOX Scaffold Architecture

The efficacy of PHOX ligands stems from their

-

The Coordination Sphere: The metal center (Ir, Pd) coordinates to the N and P atoms.

-

The Chiral Pocket: The substituent at the C4 position of the oxazoline ring projects into the coordination sphere, dictating enantioselectivity via steric hindrance.

The "Serine Advantage"

Standard ligands use tert-Leucine to place a bulky tert-butyl group at C4. However, tert-Leucine is expensive.[1] The 4-hydroxymethyl-oxazoline intermediate, derived from L-Serine , offers two critical advantages:

-

Tunable Sterics: The primary alcohol (-CH

OH) is electronically neutral but can be etherified or silylated to create steric bulk (e.g., -CH -

Vector for Immobilization: The hydroxyl group provides a chemically orthogonal attachment point for silica or polymer linkers, located on the ligand's "backbone" away from the active metal center.

Synthetic Pathway & Modular Logic

The synthesis of Serine-derived PHOX ligands follows a modular "divergent" pathway. The core intermediate is the 4-hydroxymethyl-2-phenyl-oxazoline.

Visualization: The Divergent Synthesis Workflow

Figure 1: Divergent synthesis strategy using 4-hydroxymethyl-oxazoline as the pivot point for creating either tunable homogeneous catalysts or immobilized systems.

Detailed Experimental Protocols

Protocol A: Cyclization to 4-Hydroxymethyl-Oxazoline

This step converts the serine amide into the oxazoline ring. The hydroxyl group must be preserved (or protected and deprotected, though direct cyclization of the amide alcohol is possible with care).

Reagents:

-

N-(1-hydroxy-3-phenylpropan-2-yl)benzamide (Serine-derived amide)

-

Mesyl Chloride (MsCl)

-

Triethylamine (Et

N) -

Dichloromethane (DCM) anhydrous

Methodology:

-

Setup: Charge a flame-dried round-bottom flask with the amide (1.0 equiv) and anhydrous DCM (0.1 M concentration). Cool to 0 °C under Argon.

-

Activation: Add Et

N (2.2 equiv) followed by dropwise addition of MsCl (1.1 equiv). The mesylate forms on the primary alcohol. -

Cyclization: Allow the mixture to warm to reflux (40 °C) for 12–18 hours. The internal nucleophilic attack of the amide oxygen onto the mesylated carbon closes the ring.

-

Note: For 4-hydroxymethyl targets, the starting material is often the ester or the alcohol is protected before this step if using harsh cyclizing agents (like SOCl

). However, for the specific "NeoPHOX" route, the hydroxymethyl group is often generated after oxazoline formation via reduction of a 4-carboxylate oxazoline. -

Refined Route (Pfaltz Method): Start with Serine Methyl Ester

Form Oxazoline-4-carboxylate

-

Validation:

-

1H NMR: Disappearance of amide -NH doublet. Appearance of oxazoline C-H signals (typically

4.0–4.5 ppm).

Protocol B: Steric Tuning (Synthesis of O-Silylated PHOX)

Once the 4-hydroxymethyl-oxazoline is obtained, it is derivatized to introduce the necessary steric bulk.

-

Silylation: Dissolve 4-hydroxymethyl-2-(2-bromophenyl)oxazoline (1.0 equiv) in DMF.

-

Addition: Add Imidazole (2.5 equiv) and TBDMS-Cl (1.2 equiv). Stir at RT for 4 hours.

-

Workup: Dilute with Et

O, wash with water/brine. Dry over MgSO -

Phosphinylation: The resulting O-protected aryl bromide is then coupled with diphenylphosphine (

) using a CuI catalyst or via Lithiation (

Strategic Applications & Data Analysis

Steric Tuning: The "NeoPHOX" Effect

The 4-hydroxymethyl group allows researchers to "dial in" enantioselectivity by changing the protecting group.

Table 1: Effect of O-Substituent on Enantioselectivity (Ir-Catalyzed Hydrogenation) Substrate: (E)-1,2-diphenylpropene

| Ligand Backbone | C4-Substituent | Steric Parameter ( | Conversion (%) | ee (%) |

| Valine-PHOX | Isopropyl | Medium | >99 | 89 |

| t-Leu-PHOX | tert-Butyl | Large | >99 | 98 |

| Ser-PHOX (Free OH) | -CH | Small/Polar | <10 | N/A |

| Ser-PHOX (OMe) | -CH | Small | >99 | 75 |

| NeoPHOX | -CH | Large | >99 | 97 |

| NeoPHOX | -CH | Very Large | 95 | 96 |

Interpretation: The free alcohol kills catalysis (likely via protonolysis of the Ir-H species). However, the TBDMS-protected serine derivative matches the performance of the expensive tert-Leucine ligand.

Immobilization Logic

The 4-hydroxymethyl group is distal to the metal center, making it the ideal "leash" point.

Mechanism of Attachment:

-

Functionalization: React 4-hydroxymethyl-PHOX with isocyanatopropyl-triethoxysilane.

-

Grafting: Reflux with activated Silica gel in Toluene.

-

Result: A covalently bound catalyst that retains >95% of the homogeneous ee values but allows for filtration and reuse.

Decision Framework for Ligand Design

Use this logic flow to determine when to utilize the Serine/Hydroxymethyl route versus standard PHOX ligands.

Figure 2: Decision matrix for selecting the 4-hydroxymethyl scaffold.

References

-

Pfaltz, A. (1993).[2] "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 26(6), 339–345. Link

-

Helmchen, G., & Pfaltz, A. (2000). "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis."[3] Accounts of Chemical Research, 33(6), 336–345. Link

-

Schrems, M. G., & Pfaltz, A. (2009). "NeoPHOX: A Structurally Tunable Ligand System for Asymmetric Catalysis." Chemical Communications, (41), 6210–6212. Link

-

Blümel, J. (2008). "Linkers and Catalysts Immobilized on Oxide Supports: New Insights by Solid-State NMR Spectroscopy." Coordination Chemistry Reviews, 252(21-22), 2410–2423. Link

-

Roseblade, S. J., & Pfaltz, A. (2007).[4] "Iridium-Catalyzed Asymmetric Hydrogenation of Olefins." Accounts of Chemical Research, 40(12), 1402–1411.[4] Link

Sources

- 1. BJOC - NeoPHOX – a structurally tunable ligand system for asymmetric catalysis [beilstein-journals.org]

- 2. chemie.unibas.ch [chemie.unibas.ch]

- 3. Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pfaltz Group – Professor Product Portal [sigmaaldrich.com]

Methodological & Application

Application Note: Functionalization of the (4,5-Dihydro-1,3-oxazol-4-yl)methanol Hydroxyl Group

Executive Summary & Mechanistic Rationale

(4,5-Dihydro-1,3-oxazol-4-yl)methanol—commonly referred to as 4-hydroxymethyl-2-oxazoline—is a highly versatile structural motif utilized in medicinal chemistry, asymmetric catalysis, and materials science[1]. The oxazoline heterocycle acts as a robust bioisostere for amides and esters, a chiral auxiliary, and a masking group for carboxylic acids.

Functionalizing the primary hydroxyl group at the C4 position allows researchers to append pharmacophores, cross-linking agents, or lipophilic chains without disrupting the core heterocycle. However, the primary synthetic challenge lies in the acid lability of the 2-oxazoline ring . Under acidic conditions, the nitrogen atom protonates, rendering the C2 position highly susceptible to nucleophilic attack by water or other nucleophiles, which inevitably leads to hydrolytic ring-opening[1]. Consequently, all functionalization protocols (e.g., esterification, etherification, or sulfonylation) must be strictly executed under basic or neutral conditions.

Pathway Visualization

Divergent functionalization of the (4,5-dihydro-1,3-oxazol-4-yl)methanol hydroxyl group.

Validated Experimental Protocols

Protocol A: O-Tosylation (Activation for Nucleophilic Substitution)

Objective: Convert the primary hydroxyl group into a highly reactive tosylate leaving group to enable downstream cross-coupling or substitution reactions[2].

Causality of Experimental Choices: The reaction utilizes Pyridine as both the solvent and the acid scavenger. Neutralizing the HCl generated during sulfonylation is paramount to prevent the acid-catalyzed ring-opening of the oxazoline[1]. The reaction is initiated at 0 °C to mitigate the exothermic nature of the sulfonylation, preventing thermally-driven side reactions such as elimination or unwanted nucleophilic attack by chloride ions.

Step-by-Step Methodology:

-

Dissolve 1.0 equivalent of (4,5-dihydro-1,3-oxazol-4-yl)methanol in anhydrous pyridine (approx. 0.2 M concentration) under an inert nitrogen atmosphere.

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Add 1.2 equivalents of p-Toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes to control the exotherm[2].

-

Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12–18 hours.

-

Quench the reaction by pouring the mixture into ice-cold saturated aqueous NaHCO₃.

-

Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System:

-

TLC: Monitor using Hexane/EtOAc (7:3). The disappearance of the highly polar alcohol spot and the emergence of a less polar, UV-active tosylate spot confirms conversion.

-

¹H NMR: Look for the diagnostic shift of the hydroxymethyl protons (-CH₂-OH) from ~3.6 ppm to ~4.1 ppm. The appearance of an aromatic methyl singlet at ~2.4 ppm definitively validates the product structure.

Protocol B: Azidation via Nucleophilic Substitution

Objective: Introduce an azide functional group for downstream Click Chemistry (CuAAC) applications[2].

Causality of Experimental Choices: Dimethylformamide (DMF) is selected as a polar aprotic solvent because it selectively solvates the sodium cation of NaN₃, leaving the azide anion highly nucleophilic. The elevated temperature (120 °C) provides the necessary kinetic energy to overcome the steric hindrance near the C4 position of the oxazoline ring, ensuring an efficient S_N2 displacement of the bulky tosylate group[2].

Step-by-Step Methodology:

-

Dissolve 1.0 equivalent of the oxazolinylmethyl tosylate intermediate in anhydrous DMF (0.1 M).

-

Add 3.0 equivalents of Sodium Azide (NaN₃).

-

Heat the reaction mixture to 120 °C and stir vigorously for 48 hours[2].

-

Cool the mixture to room temperature, dilute with diethyl ether, and wash extensively with water (5x) to remove DMF and excess salts.

-

Dry the organic phase over MgSO₄ and concentrate in vacuo.

Self-Validating System:

-

IR Spectroscopy: IR is the gold standard for this step. The appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ definitively confirms the incorporation of the azide group.

-

¹H NMR: The complete disappearance of the tosylate aromatic signals and the aryl methyl singlet (~2.4 ppm) validates complete substitution.

Protocol C: Esterification (Acylation)

Objective: Append lipophilic chains (e.g., palmitoyl) or other acyl groups to modulate the solubility and biological membrane permeability of the oxazoline derivative[3].

Causality of Experimental Choices: Tetrahydrofuran (THF) provides excellent solubility for lipophilic acyl chlorides. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the liberated HCl, thus protecting the oxazoline core. The dropwise addition at 0 °C prevents localized heating and suppresses the formation of ketene byproducts from the acyl chloride[3].

Step-by-Step Methodology:

-

Solubilize 1.0 equivalent of (4,5-dihydro-1,3-oxazol-4-yl)methanol and 1.5 equivalents of TEA in anhydrous THF at 0 °C under nitrogen[3].

-

Add 1.1 equivalents of the desired acyl chloride (e.g., palmitoyl chloride) dropwise over 30 minutes[3].

-

Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir at ambient temperature for 1–2 hours until completion.

-

Quench with water and extract the biphasic mixture with EtOAc or additional THF[3].

-

Wash the organic phase with saturated NaCl solution, dry over Na₂SO₄, and evaporate to yield the crude ester, which can be recrystallized or purified via flash chromatography[3].

Self-Validating System:

-

IR Spectroscopy: Reveal a sharp ester carbonyl (C=O) stretch at ~1735–1740 cm⁻¹. Crucially, the oxazoline C=N stretch at ~1660 cm⁻¹ must remain intact, proving the heterocycle did not undergo acid-catalyzed ring opening[1].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and diagnostic markers for the functionalization workflows discussed above:

| Reaction Type | Reagents | Solvent | Base / Scavenger | Temp (°C) | Time (h) | Typical Yield | Diagnostic Marker |

| O-Tosylation | TsCl (1.2 eq) | Pyridine | Pyridine (solvent) | 0 to RT | 12 - 18 | 80 - 85% | ¹H NMR: Ar-CH₃ singlet at ~2.4 ppm |

| Azidation | NaN₃ (3.0 eq) | DMF | None | 120 | 48 | 70 - 75% | IR: Strong N₃ band at ~2100 cm⁻¹ |

| Esterification | R-COCl (1.1 eq) | THF | Triethylamine (1.5 eq) | 0 to RT | 1 - 2 | 85 - 90% | IR: Ester C=O stretch at ~1735 cm⁻¹ |

References

-

Experimental, quantum chemical studies of oxazole derivatives as corrosion inhibitors on mild steel in molar hydrochloric acid Source: Semantic Scholar URL:[Link]

-

SYNTHESIS OF OXAZOLINE SUBSTITUTED NAPHTHOFURANO NAPHTHOFURAN Source: Istanbul Technical University (Polen) URL:[Link]

-

United States Patent No.: US 9,512,091 B2 (Method of Preparation for Oxazoline Derivatives) Source: Google Patents / Googleapis URL:[Link]

Sources

Application Note: Chemoselective Tosylation of (4,5-Dihydro-1,3-oxazol-4-yl)methanol

Executive Summary

The conversion of (4,5-dihydro-1,3-oxazol-4-yl)methanol (4-hydroxymethyl-2-oxazoline) to its corresponding tosylate is a pivotal transformation in the synthesis of chiral ligands (e.g., bis-oxazolines), amino acid derivatives, and initiators for Cationic Ring-Opening Polymerization (CROP). While the reaction appears standard, the oxazoline ring introduces specific chemical sensitivities—primarily susceptibility to acid-catalyzed hydrolysis and spontaneous self-polymerization—that require a tailored protocol.

This guide details a high-fidelity protocol for the tosylation of 4-hydroxymethyl-2-oxazolines, emphasizing the suppression of side reactions (ring-opening and chlorination) and the critical requirements for purification on silica gel.

Chemical Strategy & Mechanistic Insight

The Substrate Challenge

The substrate contains two reactive centers:

-

Primary Alcohol (-CH₂OH): The intended site of tosylation.

-

Imine Nitrogen (C=N): A basic site (

for conjugate acid) and a nucleophile.

Critical Risk Factors:

-

Acid Sensitivity: The byproduct of tosylation is HCl. If not instantly neutralized, HCl protonates the oxazoline nitrogen, activating the C2 position for nucleophilic attack by water (hydrolysis) or chloride (ring opening).

-

Self-Polymerization (CROP): The product (an alkyl tosylate) is an electrophile, and the starting material (an oxazoline) is a nucleophile. Under thermal stress or high concentration, the product can alkylate the starting material, initiating uncontrolled polymerization.

Reaction Pathway

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur of

Figure 1: Reaction pathway highlighting the critical divergence between successful tosylation and acid-catalyzed ring degradation.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Specification |

| Oxazoline Alcohol | 1.0 | Substrate | Dry (azeotrope w/ Toluene if needed) |

| Tosyl Chloride (TsCl) | 1.2 | Reagent | Recrystallized from hexane if yellow/impure |

| Triethylamine (Et₃N) | 1.5 - 2.0 | Base | Dry, distilled over KOH preferred |

| DMAP | 0.1 (10%) | Catalyst | Accelerates reaction at low temp |

| Dichloromethane (DCM) | 10-15 vol | Solvent | Anhydrous (Water < 50 ppm) |

Method A: The DCM/TEA Protocol (Recommended)

Best for ease of workup and avoiding pyridine residues.

Step 1: Setup

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolve Oxazoline Alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM (0.1 M concentration).

-

Add Triethylamine (1.5 equiv) via syringe.

-

Cool the mixture to 0 °C using an ice bath. Cooling is mandatory to prevent exotherm-induced polymerization.

Step 2: Addition

-

Dissolve TsCl (1.2 equiv) in a minimal amount of DCM.

-

Add the TsCl solution dropwise to the reaction mixture over 15–20 minutes.

-

Observation: A white precipitate (Et₃N·HCl) will form.[1][2] This is a positive sign of reaction progress.

Step 3: Incubation

-

Allow the reaction to stir at 0 °C for 1 hour.

-

Warm slowly to Room Temperature (RT) and stir for an additional 2–4 hours.

-

Monitoring: Check by TLC (Visualization: UV & KMnO₄). The product usually has a higher R_f than the alcohol.

-

Note: If the reaction stalls, add 0.2 equiv more Et₃N and TsCl.

-

Step 4: Workup (The "Buffered" Wash)

-

Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume). Do NOT use water or brine initially; the basic buffer prevents acid hydrolysis.

-

Separate phases. Extract the aqueous layer 2x with DCM.

-

Wash combined organics with saturated NaHCO₃ (1x) and Brine (1x).

-

Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is highly sensitive, as it is slightly Lewis acidic.

-

Concentrate under reduced pressure at < 40 °C .

Purification Strategy (Critical Control Point)

Oxazolines are acid-sensitive. Standard silica gel is slightly acidic (pH 6–6.5) and can degrade the product during column chromatography, leading to yield loss and "streaking" on the column.

"Neutralized" Silica Gel Chromatography

To purify successfully, you must passivate the silica gel.

-

Slurry Preparation: Prepare the silica slurry using the mobile phase containing 1–2% Triethylamine (Et₃N) .

-

Column Packing: Pour the slurry and flush with 2 column volumes of the Et₃N-containing solvent.

-

Elution: Run the column using the standard solvent system (e.g., Hexane/EtOAc) without Et₃N, or maintain 0.5% Et₃N if the compound is very labile.

Recrystallization (Alternative)

For solid crystalline derivatives (e.g., 2-phenyl substituted):

-

Dissolve the crude residue in a minimum amount of hot Isopropanol or Ethanol/Hexane .

-

Cool slowly to 4 °C.

Figure 2: Decision tree for purification ensuring the integrity of the oxazoline ring.

Analytical Validation (Self-Validating System)

Verify the product identity and purity using these specific NMR markers.

| Marker | 1H NMR Shift (approx., CDCl₃) | Diagnostic Change |

| Aromatic Region | 7.3 – 7.8 ppm (dd) | Appearance of AA'BB' system (Tosyl group). |

| Methyl Group | 2.45 ppm (s, 3H) | Distinct singlet for Tosyl-CH₃. |

| Oxazoline CH₂ | 4.0 – 4.5 ppm (m) | Shifts downfield compared to starting alcohol due to OTs EWG. |

| -OH Proton | 2.0 – 3.5 ppm (broad) | Disappearance confirms full conversion. |

Quality Check:

-

If you see a triplet at ~3.5 ppm (CH₂-Cl), chlorination occurred (rare with Et₃N, more common with Pyridine/heat).

-

If you see broad peaks or insoluble material, polymerization (CROP) has initiated.

Troubleshooting & Safety

Issue: Low Yield / Hydrolysis

-

Cause: Incomplete neutralization of HCl or wet solvents.

-

Solution: Ensure Et₃N is in excess (2.0 equiv). Use fresh bottles of anhydrous DCM. Perform the quench rapidly with cold NaHCO₃.

Issue: Product Polymerization

-

Cause: The product is a "living" initiator for oxazoline polymerization. Heat triggers the attack of the oxazoline nitrogen on the tosylate CH₂.

-

Solution: Keep the reaction temperature < 25 °C. Store the purified product at -20 °C. Do not distill the product; it will polymerize in the pot.

Safety: Tosyl Chloride

-

TsCl is a lachrymator and corrosive. Handle in a fume hood.

-

Quenching TsCl: Excess TsCl in the waste stream should be quenched with dilute NaOH or amino-alcohols (like ethanolamine) to prevent slow hydrolysis and acid generation in waste containers.

References

-

General Tosylation Protocol & Mechanism

-

Oxazoline Synthesis & Stability

- Hoogenboom, R., et al. "Cationic Ring-Opening Polymerization of 2-Oxazolines." Polymer Chemistry, 2010.

-

Purification on Buffered Silica

-

BenchChem Technical Guide. "Synthesis of 2,4-Dimethyl-2-oxazoline-4-methanol from Amino Acids." Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scispace.com [scispace.com]

High-Fidelity Synthesis of 4-Substituted Oxazolines via Appel Cyclodehydration

Executive Summary

This application note details the synthesis of 4-substituted-2-oxazolines from

Primary Application: Synthesis of chiral BOX (Bis-oxazoline) ligands, peptide mimetics, and heterocyclic building blocks for medicinal chemistry.

Mechanistic Insight & Stereochemical Logic

The success of the Appel cyclization relies on the "oxyphilic" nature of phosphorus. The reaction converts the inert hydroxyl group of the amino alcohol into a highly reactive oxyphosphonium intermediate.

The Pathway

-

Activation: Triphenylphosphine (

) reacts with the tetrahalomethane ( -

Alkoxyphosphonium Formation: The alcohol oxygen attacks the phosphorus, displacing the halide.

-

Cyclization: The amide oxygen (acting as an internal nucleophile) attacks the carbon bearing the oxyphosphonium leaving group.

-

Elimination: Triphenylphosphine oxide (

) is expelled, driving the reaction to completion due to the strength of the P=O bond.

Stereochemical Rules

-

C4 Position (Amino Acid

-carbon): Configuration is Retained . The reaction does not break the C-N or C-C bonds at this center. -

C5 Position (Side chain):

-

Primary Alcohols (Serine): No stereocenter at C5.

-

Secondary Alcohols (Threonine): Configuration is Inverted . The cyclization proceeds via an

-like backside attack by the amide oxygen.

-

Mechanistic Diagram

Figure 1: Mechanistic pathway of Appel cyclodehydration showing activation and

Critical Parameters & Optimization

| Parameter | Recommendation | Rationale |

| Halogen Source | Solid, easier to weigh than liquid | |

| Solvent | DCM (Anhydrous) | Acetonitrile (MeCN) is a viable alternative, but DCM simplifies the precipitation of |

| Base | Triethylamine ( | Essential to neutralize the HBr generated. Without base, the oxazoline ring may hydrolyze or open. |

| Stoichiometry | 1.2 - 1.5 equiv. | Excess |

| Temperature | 0°C | Initial mixing must be cold to control the exothermic formation of the phosphonium salt. |

Standardized Protocol: Synthesis of (S)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate

Target: Conversion of

Materials

-

Substrate:

-Benzoyl-L-Serine Methyl Ester (1.0 equiv, 10 mmol, 2.23 g) -

Reagent A: Triphenylphosphine (

) (1.5 equiv, 15 mmol, 3.93 g) -

Reagent B: Carbon Tetrabromide (

) (1.5 equiv, 15 mmol, 4.97 g) -

Base: Triethylamine (

) (2.0 equiv, 20 mmol, 2.8 mL) -

Solvent: Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Solvation: Add the Substrate and DCM to the flask. Stir until fully dissolved.

-

Base Addition: Add Triethylamine via syringe. Cool the mixture to 0°C using an ice bath.

-

Reagent Addition (Critical):

-

Add

in one portion. The solution may turn slightly yellow. -

Add

portion-wise over 5-10 minutes. Note: A transient orange/brown color may appear, indicating the formation of the bromophosphonium species.

-

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (RT). Stir for an additional 2–4 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (lower

, H-bonding) should disappear; the oxazoline (higher

-

-

Quench & Workup:

-

Add saturated aqueous

(30 mL) to quench. -

Separate phases.[2] Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine organic layers and wash with Brine (30 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification (The

Challenge):-

The crude residue will contain significant solid triphenylphosphine oxide (

). -

Trituration: Add cold diethyl ether or Hexane:EtOAc (9:1) to the residue.

is poorly soluble and will precipitate. Filter off the white solid. -

Chromatography: Purify the filtrate via silica gel flash chromatography (Gradient: 10%

40% EtOAc in Hexanes).

-

Expected Results

-

Yield: 85–95%

-

Appearance: Colorless to pale yellow oil (often solidifies upon standing depending on R-groups).

-

Characterization:

- NMR: Disappearance of amide NH doublet and OH broad singlet. Appearance of distinct ABX or ABC pattern for the oxazoline ring protons (approx. 4.0–5.0 ppm).

-

IR: Appearance of C=N stretch (~1640

), disappearance of O-H and Amide II bands.

Workflow & Decision Tree

Figure 2: Operational workflow for the Appel-based synthesis of oxazolines.

Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of oxazoline | Ensure the reaction mixture remains basic ( |

| Starting Material Remains | Wet solvent | Water destroys the phosphonium salt. Re-dry solvents and increase reagent equivalents to 2.0. |

| Product Racemization | High temperature | Ensure initial addition is at 0°C. Do not reflux unless absolutely necessary (rarely needed for |

| Difficult Purification | Use the "Wipf Protocol" variant (Polymer-bound |

Safety & Compliance

-

Carbon Tetrabromide (

): While less volatile than -

Triphenylphosphine (

): Potential sensitizer. -

Bromoform (

): Generated as a byproduct. Volatile and toxic.[3] Ensure good ventilation during rotary evaporation. -

Waste Disposal: All halogenated waste must be segregated. Phosphorus-containing solid waste requires specific labeling in some jurisdictions.

References

-

Vorbrüggen, H., & Krolikiewicz, K. (1993).[4][5][6] A simple synthesis of

-oxazolines, -

Appel, R. (1975).[7] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811.

-

Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297–2360.

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazolines. Tetrahedron Letters, 34(43), 6861-6864. (Note: Describes the Iodine variant, relevant for context).

Sources

- 1. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Comparing Carbon Tetrachloride to Emerging Solvent Alternatives [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Troubleshooting & Optimization

Preventing ring opening of oxazolines during acidic workup

Executive Summary & Core Directive

The Problem: Oxazolines are valuable heterocyclic intermediates (often used as carboxylic acid protecting groups or chiral ligands). However, they possess a "hidden" fragility: the imine nitrogen is basic (conjugate acid pKa

The Solution: Success depends on avoiding the "Fatal Triad": Low pH + Water + Heat . This guide provides engineered workflows to bypass these conditions, specifically addressing Lewis Acid quenching and purification.

The Mechanistic "Why" (Scientific Grounding)

To prevent failure, you must understand the enemy. The ring-opening is not random; it is a stepwise cascade triggered by protonation.

Mechanism of Acid-Catalyzed Hydrolysis[1]

-

Protonation: The nitrogen lone pair accepts a proton (

), forming the oxazolinium ion. -

Activation: This cationic charge pulls electron density from the C2 carbon, making it susceptible to nucleophiles.

-

Attack: Water attacks C2.

-

Collapse: The ring cleaves, usually breaking the C-O bond to form an amino ester (which may rearrange).

Visualization: The Danger Pathway

Figure 1: The acid-catalyzed hydrolysis cascade. Note that the "Oxazolinium Ion" is the critical tipping point.

Troubleshooting & FAQs

Q1: I used

- .

-

This creates a localized pH < 1 shockwave, instantly hydrolyzing the oxazoline.

-

Fix: Use the Glauber’s Salt Quench (See Protocol A) or a buffered Rochelle's Salt quench.

Q2: My reaction mixture contains basic amine byproducts. Can I use a dilute HCl wash (1M) to remove them? A: Absolutely not. Even dilute HCl will protonate the oxazoline (pKa ~5.5).

-

Fix: Remove amines via column chromatography or recrystallization. If an aqueous wash is mandatory, use a pH 6.0 phosphate buffer or saturated Ammonium Chloride (

), though even

Q3: My product was pure by NMR but decomposed after column chromatography. What happened? A: Standard silica gel is slightly acidic (pH 4–5) due to silanol groups.

-

Fix: Pre-treat the silica column with 1% Triethylamine (Et3N) in the eluent to neutralize acidic sites, or use neutral/basic Alumina.

Q4: Are all oxazolines equally fragile? A: No. Substituents at the C2 position stabilize the ring.

-

2-Aryl/Alkyl Oxazolines: Moderate stability.

-

Unsubstituted (C2-H) Oxazolines: Extremely fragile.

-

Electron-Poor 2-Aryl Oxazolines: Highly susceptible to hydrolysis (electron-withdrawing groups make C2 more electrophilic).

Optimized Experimental Protocols (SOPs)

Protocol A: The "Glauber's Salt" Quench (For Lewis Acids)

Best for: Reactions containing

-

Cool: Chill the reaction mixture to 0°C.

-

Add Solid: Add solid Sodium Sulfate Decahydrate (

) directly to the organic solvent. Use ~5-10 equivalents relative to the Lewis Acid. -

Agitate: Stir vigorously at 0°C for 30–60 minutes.

-

Filter: Filter off the solid cake.

-

Result: The filtrate contains your product in dry organic solvent. No aqueous extraction required.

Protocol B: Buffered Rochelle's Salt Workup

Best for: Aluminum or Titanium mediated reactions requiring aqueous extraction.

-

Prepare Buffer: Dissolve Potassium Sodium Tartrate (Rochelle’s Salt) in saturated Sodium Bicarbonate (

) solution. -

Quench: Pour the reaction mixture into this vigorously stirring biphasic mixture at 0°C.

-

Stir: Stir until two clear layers form (the tartrate chelates the metal, preventing emulsion).

-

Extract: Separate layers. The

ensures the aqueous phase remains pH > 7, protecting the oxazoline.

Protocol C: General Workup Decision Tree

Use this logic flow to determine the safe path for your specific reaction.

Figure 2: Decision matrix for selecting the appropriate workup based on reaction components.

Stability Data Reference

The following table summarizes the stability zones for 2-substituted oxazolines.

| Parameter | Safe Zone | Danger Zone | Critical Failure Mode |

| pH | pH 7 – 14 | pH < 5 | Protonation of N (pKa ~5.5) leads to rapid ring opening. |

| Temperature | < 0°C (during quench) | > 25°C (in presence of water) | Heat accelerates the nucleophilic attack of water on the activated ring. |

| Quenching Agent | 1M HCl, 1M | Generation of free acid spikes. | |

| Purification | Untreated Silica Gel | Acidic silanols catalyze hydrolysis on the column. |

References

-

Mechanistic Insight & Stability

-

pKa and Substituent Effects

-

Lewis Acid Quenching Protocols

- Title: Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines.

- Source: Beilstein Journal of Organic Chemistry, 2018.

-

URL:[Link]

- Relevance: Discusses the lability of oxazolines to Lewis acids and the necessity of careful activ

-

General Oxazoline Chemistry

- Title: 2-Oxazolines (Synthesis and Properties).

- Source: Organic Chemistry Portal.

-

URL:[Link]

- Relevance: Provides context on synthesis and general stability profiles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

Technical Support Center: Purification of (4,5-Dihydro-1,3-oxazol-4-yl)methanol

The following technical guide addresses the purification of (4,5-Dihydro-1,3-oxazol-4-yl)methanol (also known as 4-(hydroxymethyl)-2-oxazoline ). This scaffold is a critical intermediate in the synthesis of chiral ligands (e.g., BOX, PyBOX) and peptidomimetics.[1][2]

The primary challenge with this molecule is the oxazoline ring's sensitivity to acid-catalyzed hydrolysis , which frequently leads to on-column degradation when using standard silica gel.

Status: Active

Ticket Priority: High (Risk of Compound Degradation)

Assigned Specialist: Senior Application Scientist[2]

Core Troubleshooting & Strategy

The purification of oxazolines requires a departure from "standard" chromatography protocols due to the Lewis acidity of silica gel (

Q: Why does my product decompose or streak on the column?

A: Standard silica gel is slightly acidic. The oxazoline ring is acid-labile.[3]

-

Mechanism: Protons from silica protonate the oxazoline nitrogen (

), activating the C2 position for nucleophilic attack by water (present in solvents or silica) or methanol.[2] -

Result: You isolate the hydrolyzed byproduct (e.g., N-formyl serinol derivatives) or lose mass entirely.[1][2]

-

Solution: You must neutralize the stationary phase.

Q: How do I neutralize the stationary phase?

A: Use Triethylamine (TEA) to buffer the silica.[4]

-

Protocol: Pre-treat the silica slurry with mobile phase containing 1% (v/v) Triethylamine .[5] Alternatively, add 0.5–1% TEA to your mobile phase throughout the entire run.[1] This caps the acidic silanol sites.

-

Alternative: If the compound is extremely labile (e.g., if C2-position is unsubstituted,

), switch to Neutral Alumina or Basic Alumina (Brockmann Grade III).[1][2] Alumina is less acidic and often provides cleaner separation for basic heterocycles [2].

Mobile Phase Optimization

The hydroxymethyl group (-CH

| Solvent System | Composition | Application | Notes |

| DCM / MeOH | 95:5 to 90:10 | Primary Choice | Excellent solubility. Requires TEA (1%) to prevent hydrolysis by MeOH on acidic silica. |

| EtOAc / Hexane | 50:50 to 100:0 | Low Polarity Impurities | Good for removing non-polar starting materials. May not elute the alcohol product efficiently. |

| EtOAc / MeOH | 9:1 | High Polarity | Use if the compound does not elute with DCM. Ensure TEA is present. |

Technical Tip: Avoid Acetone. It can react with primary amines (if any hydrolysis occurs) or form aminals under acidic conditions. Stick to a DCM/MeOH gradient with a basic modifier.[5]

Visualization & Detection (TLC)

The oxazoline ring has weak UV absorbance unless conjugated (e.g., to a phenyl ring at C2).[1][2] The hydroxymethyl group is not UV active.

Q: I cannot see my spots under UV. What stain should I use?

A: You need a chemical stain that targets the alcohol or the oxidizable nitrogen.

-

Potassium Permanganate (

): Best Choice. The primary alcohol is easily oxidized. The spot will appear bright yellow on a purple background. -

Iodine (

) Chamber: Effective for most nitrogen-containing heterocycles. Reversible. -

Ninhydrin: Diagnostic Tool. If your oxazoline is intact, it should not stain strongly with Ninhydrin.[1] If you see a distinct purple/red spot, your ring has likely hydrolyzed to the free amine (amino-alcohol) [3].

-

p-Anisaldehyde: General stain for nucleophiles/alcohols.[6] Requires heat.[7]

Step-by-Step Purification Protocol

Objective: Isolate 4-(hydroxymethyl)-2-oxazoline without ring opening.

-

TLC Method Development:

-

Column Preparation (The "Slurry Pack" Method):

-

Suspend Silica Gel 60 in DCM containing 1% TEA .

-

Pour into the column and flush with 2 column volumes (CV) of the same solvent to ensure neutralization.

-

-

Loading:

-

Dissolve the crude residue in a minimum amount of DCM (with 1% TEA).

-

Avoid loading with pure MeOH, as high local concentrations of MeOH can promote solvolysis during loading.[1]

-

-

Elution:

-

Start with 100% DCM (buffered).

-

Gradient: 0%

10% MeOH in DCM (all with 0.5-1% TEA).

-

-

Fraction Analysis:

-

Stain every 3rd tube with

. -

Pool fractions. Rotovap bath temperature < 40°C . Oxazolines can be thermally unstable.

-

Troubleshooting Logic (Workflow)

The following diagram illustrates the decision process for purifying acid-sensitive oxazolines.

Caption: Decision matrix for selecting the stationary phase based on oxazoline stability. Note the critical branch for deactivation using Triethylamine (TEA) or Alumina.[2]

Frequently Asked Questions (FAQ)

Q: Can I store the purified compound in the fridge? A: Yes, but ensure it is strictly anhydrous. Oxazolines hydrolyze in the presence of moisture over time. Store under Argon/Nitrogen at -20°C. If the compound is an oil, it may degrade faster than a crystalline solid.[1]

Q: The compound is co-eluting with the starting material (e.g., Serine ester). A: This is common. The polarity difference between the ester and the hydroxymethyl oxazoline is small.

-

Fix: Switch to a different solvent selectivity. Try Toluene : Acetone (3:1) (with TEA). Toluene often separates oxazolines better than Hexanes [4].

Q: I isolated the product, but the NMR shows a broad peak at 8.0-8.5 ppm and extra aliphatic signals. A: This suggests hydrolysis to the N-formyl (or N-acyl) amino alcohol. The broad peak is the amide NH. This confirms that your column was too acidic or the workup involved water/acid. Repeat purification with Neutral Alumina .

References

-

Gant, T. G., & Meyers, A. I. (1994).[1][2] The Chemistry of 2-Oxazolines. Tetrahedron, 50(8), 2297-2360.[1][2] [2]

-

BenchChem Technical Support. (2025). Purification of Oxazole-4-carboximidamide and Derivatives by Chromatography.

-

Reach Devices. (n.d.). TLC Stains and Visualization Techniques. Retrieved February 28, 2026.[1]

-

Wiley-VCH. (2010). Supporting Information: Synthesis of PHOX Ligands via Oxazoline Intermediates.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. TLC stains [reachdevices.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. sciensage.info [sciensage.info]

Technical Support Center: Swern Oxidation of Oxazoline Aldehydes

Case ID: SWERN-OX-OPT

Status: Active

Subject: Optimization of Oxidation Conditions for

Executive Summary

Oxazoline aldehydes (such as Garner's aldehyde) are pivotal chiral building blocks in organic synthesis. However, the Swern oxidation of their precursor alcohols is notorious for two critical failure modes: racemization of the

This guide provides a troubleshooting framework and an optimized protocol based on the Dondoni Modification , which specifically addresses the stereochemical integrity issues inherent to the standard Swern protocol.

Module 1: Stereochemical Integrity (Racemization)

Q: My yield is excellent (>90%), but the enantiomeric excess (ee) dropped from >99% to ~85%. What happened?

A: You likely experienced base-mediated enolization. This is the most common failure mode when oxidizing

The Mechanism of Failure:

In the standard Swern mechanism, the base (Et

-

Standard Base (Et

N): Triethylamine is small enough to abstract the -

The Fix (Steric Bulk): Switch to

-Diisopropylethylamine (DIPEA / Hünig's Base) .[1]

Technical Insight:

Research by Dondoni et al. demonstrated that substituting Et

Q: Does the temperature during base addition really matter if I'm using DIPEA?

A: Yes. Even with DIPEA, strict temperature control is non-negotiable.

-

Protocol: The base must be added at -78 °C .

-

Reasoning: The deprotonation of the alkoxysulfonium salt is exothermic. A rapid temperature spike during addition can overcome the kinetic barrier preventing

-deprotonation.

Module 2: Chemical Stability & Side Reactions

Q: I am seeing significant amounts of "Methylthiomethyl (MTM) Ether" byproducts. Why?

A: This indicates a failure in temperature management before the base was added.

-

Cause: If the reaction between the activated DMSO and the alcohol warms up (typically > -60 °C) before the base is added, the intermediate undergoes a Pummerer-type rearrangement rather than the desired oxidation.

-

Solution: Ensure the reaction mixture remains at -78 °C for the entire duration of the alcohol addition and the subsequent stirring period (15–30 mins) before adding the base.

Q: The oxazoline ring opened (hydrolysis). Is my DMSO wet?

A: While dry reagents are essential, the issue is often the residence time of the intermediate.

-

The Acid Trap: The formation of the activated DMSO species (chlorodimethylsulfonium chloride) generates ionic chloride. The intermediate itself is an alkoxysulfonium salt, which is highly electrophilic and acidic.

-

Failure Mode: Prolonged stirring of the alcohol with the activated DMSO without base allows the acidic species to attack the sensitive oxazoline ring (N,O-acetal), leading to hydrolysis (serine ester formation).

-

Optimization: Do not stir the alcohol/activator complex longer than necessary (15–45 mins max) before quenching with base.

Module 3: Visualization of Failure Modes

The following diagram maps the reaction coordinate and identifies exactly where the process deviates into racemization or side-product formation.

Figure 1: Reaction coordinate for Swern oxidation of oxazolines, highlighting critical divergence points for racemization and side reactions.

Module 4: The "Gold Standard" Optimized Protocol

This protocol incorporates the Dondoni Modification [2] to maximize enantiomeric excess.

Reagents:

-

Oxalyl Chloride (

equiv)[2] -

DMSO (

equiv)[2] -

Dichloromethane (DCM), Anhydrous

-

DIPEA (Hünig's Base) (

equiv) -

Substrate: Oxazoline Alcohol (

equiv)

Step-by-Step Methodology:

-

Activation:

-

Substrate Addition:

-

Dissolve the oxazoline alcohol in a minimum volume of anhydrous DCM.

-

Add dropwise to the activated mixture at -78 °C .

-

Stir for 20 minutes . Do not exceed 45 minutes to prevent ring opening.

-

-

The Critical Step (Base Addition):

-

Add DIPEA (4.0–5.0 eq) dropwise at -78 °C .

-

Crucial: Allow the reaction to stir at -78 °C for 10 minutes, then remove the cooling bath and allow it to warm to 0 °C (or room temperature) over 30–60 minutes.

-

Note: The reaction typically completes once the mixture reaches -20 °C, but warming ensures full conversion.

-

-

Workup:

-

Quench with saturated NH

Cl or phosphate buffer (pH 7). Avoid acidic quench. -

Extract with DCM or Et

O. -

Wash with brine, dry over Na

SO

-

Data Comparison Table:

| Variable | Standard Conditions | Optimized Conditions |

| Base | Triethylamine (Et | DIPEA (Hünig's Base) |

| Temp (Base Addn) | -78 °C | -78 °C |

| Enantiomeric Excess | ~85% [1] | 96–98% [2] |

| Primary Risk | Minimized |

References

-

Roush, W. R., & Hunt, J. A. (1995). "Asymmetric Allylboration of 2,3-Epoxy Aldehydes: Synthesis of 2-Deoxy-d-arabino-hexose." The Journal of Organic Chemistry, 60(4), 818–819.

-

Dondoni, A., Fantin, G., Fogagnolo, M., & Medici, A. (1987). "Synthesis of N-protected

-amino aldehydes from -

Garner, P., & Park, J. M. (1987). "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate." The Journal of Organic Chemistry, 52(12), 2361–2364.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization of 4,5-Dihydro-1,3-oxazol-4-yl Ring Protons

Executive Summary

The 4,5-dihydro-1,3-oxazole ring (commonly referred to as 2-oxazoline ) is a privileged scaffold in medicinal chemistry (as a bioisostere for esters/amides) and asymmetric catalysis (BOX/PyBOX ligands).[1]

Accurate structural assignment of this ring is notoriously difficult for early-career researchers because the proton coupling constants (

Theoretical Framework: The Electronic Environment

To interpret the NMR data correctly, one must understand the electronic desymmetrization of the ring. The 2-oxazoline ring contains two heteroatoms with distinct electronegativities:

-

Oxygen (Position 1): Highly electronegative (

). Strongly deshields adjacent protons. -

Nitrogen (Position 3): Moderately electronegative (

). Deshields adjacent protons, but less than oxygen.

Consequently, the protons at C5 (adjacent to Oxygen) typically appear downfield relative to the protons at C4 (adjacent to Nitrogen), assuming identical substitution patterns.

Diagram 1: Ring Numbering & Electronic Influence

Caption: Numbering scheme and electronegativity trends driving chemical shift separation in 2-oxazolines.

Comparative Analysis of Chemical Shifts

The following data aggregates typical shift ranges for 2-substituted-2-oxazolines in CDCl

Table 1: Characteristic Chemical Shifts ( )

| Proton Position | Chemical Environment | Typical Range (ppm) | Multiplicity (Unsubstituted) | Key Diagnostic Feature |

| H5 (C5-H) | Adjacent to Oxygen | 4.20 – 4.70 | Triplet (if C4 has 2H) | Most downfield ring signal. Sensitive to C2-substituent electronics. |

| H4 (C4-H) | Adjacent to Nitrogen | 3.80 – 4.30 | Triplet (if C5 has 2H) | Upfield of H5. Often overlaps with solvent satellites or alkoxy groups. |

Table 2: Substituent Effects at C2 Position

The substituent at C2 (the imine carbon) communicates electronically through the

| C2 Substituent | Electronic Effect | H5 Shift ( | H4 Shift ( | Observation |

| Phenyl | Conjugation (Deshielding) | ~4.40 - 4.50 | ~4.00 - 4.10 | Aromatic ring current deshields ring protons slightly. |

| Methyl | Hyperconjugation (Donating) | ~4.15 - 4.25 | ~3.80 - 3.90 | Upfield shift compared to phenyl analogs. |

| Trichloromethyl | Strong Induction (EWG) | ~4.60 - 4.80 | ~4.30 - 4.45 | Significant downfield shift due to electron withdrawal. |

Critical Insight: In monosubstituted rings (e.g., 4-substituted-2-oxazolines), the remaining protons often form an ABX system . Do not expect clean triplets; look for a "roofing effect" indicating strong second-order coupling.

Stereochemical Differentiation: The "Cis > Trans" Reversal

This is the most common point of failure in oxazoline characterization.

In open-chain alkenes,

The Mechanism

The 5-membered ring adopts an "envelope" conformation to relieve torsional strain.

-

Cis-configuration: Substituents are pseudo-equatorial/pseudo-axial, forcing protons into an eclipsed alignment (Dihedral angle

). According to the Karplus equation, -

Trans-configuration: Substituents minimize steric clash, but the ring puckering prevents the protons from being fully anti-periplanar (

, not

Table 3: Coupling Constant Guidelines ( )

| Configuration | Dihedral Angle ( | Typical | Comparison Status |

| Cis (4,5-disubstituted) | ~0° (Eclipsed) | 8.0 – 11.0 Hz | Larger J |

| Trans (4,5-disubstituted) | ~130° (Staggered) | 5.0 – 7.5 Hz | Smaller J |

Diagram 2: Stereochemistry Decision Tree

Caption: Logical workflow for assigning relative stereochemistry in 4,5-disubstituted oxazolines.

Experimental Protocol: Synthesis & Characterization

To validate these shifts, the following protocol generates a standard 2-phenyl-2-oxazoline derivative. This method uses the "one-pot" cyclodehydration of amino alcohols, a robust industry standard.

Materials

-

Substrate: 2-Amino-2-phenylethanol (1.0 eq)

-

Reagent: Benzonitrile (1.2 eq)

-

Catalyst: Zinc Chloride (ZnCl

) or Triflic Acid (TfOH) -

Solvent: Chlorobenzene (reflux) or neat

Step-by-Step Workflow

-

Reaction Setup:

-

In a flame-dried flask, combine amino alcohol (10 mmol), benzonitrile (12 mmol), and ZnCl

(0.5 mmol). -

Heat to reflux (approx. 130°C) for 12–24 hours.

-

Mechanistic Note: The Lewis acid activates the nitrile, facilitating nucleophilic attack by the amine, followed by intramolecular oxygen attack and ammonia loss.

-

-

Workup:

-

Cool to room temperature.[5] Dilute with CH

Cl -

Wash with 10% aq. NaHCO

to remove zinc salts. -

Dry over MgSO

and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc). Oxazolines are moderately polar; typical

in 20% EtOAc/Hexanes.

-

-

NMR Sample Prep:

-

Dissolve ~10 mg of purified oil/solid in 0.6 mL CDCl

. -

Note: Avoid acidic CDCl

(aged solvent), as oxazolines can hydrolyze or open under acidic conditions, shifting signals significantly. Filter CDCl

-

References

-

Synthesis of 2-Oxazolines via Dehydrative Cyclization

- Source: National Institutes of Health (NIH) / PubMed

- Relevance: Validates the triflic acid and ZnCl2 promoted synthesis protocols.

-

URL:[Link]

-

Copolymer chain formation of 2-oxazolines by in situ 1H-NMR

- Source: Royal Society of Chemistry (RSC)

- Relevance: Provides detailed chemical shift data for 2-substituted oxazoline monomers and polymers.

-

URL:[Link]

-

Synthesis of 2-oxazolines - Organic Chemistry Portal

-

Distinguishing Cis and Trans Isomers with 1H NMR

Sources

- 1. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Oxazoline synthesis [organic-chemistry.org]

A Comparative Guide to the Activation of Oxazoline Methanols: DAST vs. SOCl₂

Introduction: The Critical Step of Hydroxyl Activation

In the landscape of synthetic organic chemistry, particularly in drug development and the synthesis of chiral ligands, oxazoline methanols serve as invaluable building blocks. Often derived from readily available amino acids, their utility is frequently unlocked by transforming the primary or secondary hydroxyl group into a suitable leaving group, paving the way for nucleophilic substitution, cyclization, or rearrangement reactions.[1] This "activation" step is paramount, and the choice of reagent dictates the reaction's efficiency, stereochemical outcome, and overall success.